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Compound of Interest

Compound Name: Isopropyl formate

Cat. No.: B1221721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape and

vibrational properties of isopropyl formate, a key ester molecule, through the lens of quantum

chemical calculations. The following sections detail the computational methodologies, present

key quantitative data in a structured format, and visualize the underlying theoretical workflows.

This document is intended to serve as a valuable resource for researchers in computational

chemistry, spectroscopy, and drug development who require a precise understanding of the

molecular characteristics of small organic esters.

Conformational Analysis
Quantum chemical calculations reveal that isopropyl formate predominantly exists in two

main conformations: s-cis and s-trans. These conformers are defined by the dihedral angle of

the H-O-C=O atoms. The s-cis conformer, where the isopropyl group and the carbonyl oxygen

are on the same side of the C-O single bond, is the more stable and dominant form.

A second conformer, the s-trans, is also predicted, though it exists at a higher energy level. The

presence of a small amount of this second conformer has been suggested in the vapor and

liquid phases.[1] The relative stability of these conformers is a critical factor in understanding

the molecule's reactivity and spectroscopic signature.
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The process of identifying and characterizing the conformers of isopropyl formate using

quantum chemical methods can be summarized by the following workflow:

Initial Molecular Structure
(e.g., from SMILES: CC(C)OC=O)

Potential Energy Surface Scan
(Rotate key dihedral angles, e.g., O=C-O-C)

Identify Energy Minima
(Potential Conformers: s-cis, s-trans)

Geometry Optimization
(e.g., DFT B3LYP/6-31G(d,p))

Frequency Calculation
(Confirm true minima - no imaginary frequencies)

Thermochemical Analysis
(Calculate relative energies, Gibbs free energy)

Characterized Conformers
(Optimized geometries, relative stabilities)

 

Optimized s-cis and s-trans Conformers

Generate Transition State Guess
(Dihedral angle ~90°)

Transition State Optimization
(e.g., Berny algorithm)

Frequency Calculation
(Confirm one imaginary frequency)

Calculate Zero-Point Corrected Energies
(s-cis, s-trans, and Transition State)

Determine Rotational Barrier
(E_TS - E_s-cis)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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